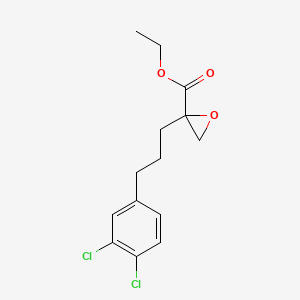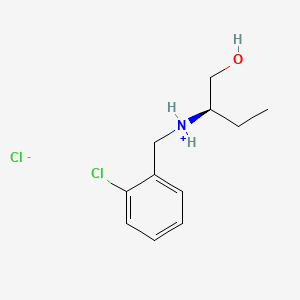![molecular formula C24H26N2O6 B13754327 2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of PF00287586 involves synthetic routes that include specific reaction conditions. One method involves the use of solvent screening to control the formation of polymorphs, specifically Form A and Form B . The solvent-mediated transformation of Form A to Form B is inhibited to generate the thermodynamically less stable Form A . The preparation method is simple and suitable for industrial large-scale production .
Chemical Reactions Analysis
PF00287586 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam for firefighting measures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PF00287586 has a wide range of scientific research applications. It is used in chemistry for the study of polymorph and particle size control The compound is also used in the industry for various research and development projects .
Comparison with Similar Compounds
PF00287586 is compared with other similar compounds, such as AG035029 . The uniqueness of PF00287586 lies in its ability to form different polymorphs and its specific preparation methods. Similar compounds include other PPAR compounds that undergo similar polymorph control procedures .
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C24H26N2O6/c1-16-20(26-21(31-16)18-9-5-4-6-10-18)12-13-30-23(29)25-15-17-8-7-11-19(14-17)32-24(2,3)22(27)28/h4-11,14H,12-13,15H2,1-3H3,(H,25,29)(H,27,28) |
InChI Key |
NFZQKRHNYGYKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC(=O)NCC3=CC(=CC=C3)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


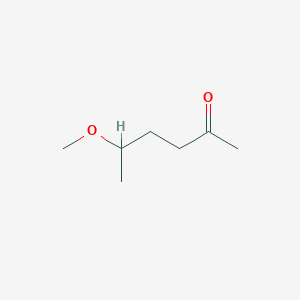
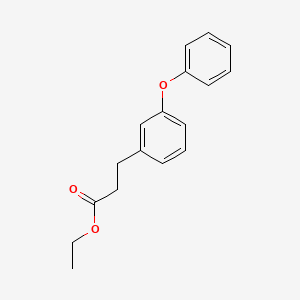
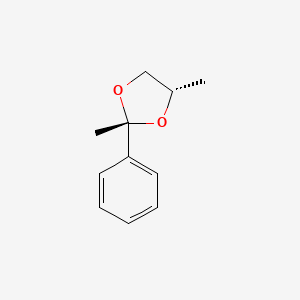
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
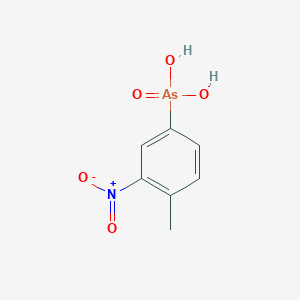
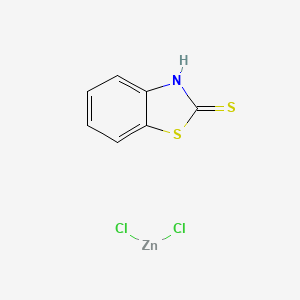
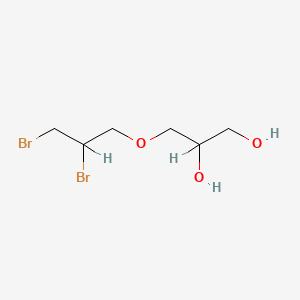
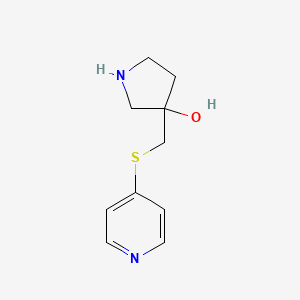
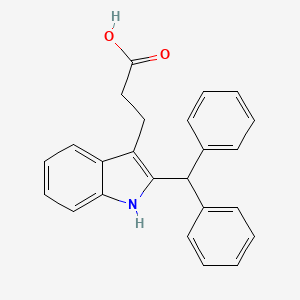
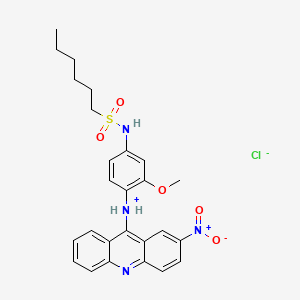
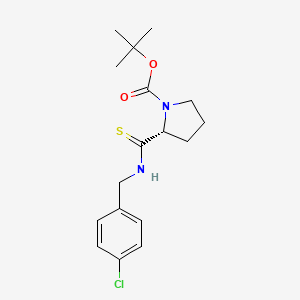
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
